

understanding the Weinreb amide functionality

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An In-Depth Technical Guide to the Weinreb Amide Functionality

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, is a uniquely versatile and powerful functional group in modern organic synthesis. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety has become an indispensable tool for the mild and high-yield synthesis of ketones and aldehydes.[1] Its principal advantage lies in its reaction with organometallic reagents, which halts at the ketone stage, effectively preventing the common problem of over-addition to form tertiary alcohols.[1][2][3] This control is attributed to the formation of a stable, chelated tetrahedral intermediate.[1][2][4][5] Weinreb amides are stable, easily prepared from a variety of carboxylic acid derivatives, and compatible with a wide range of functional groups, making them crucial intermediates in the synthesis of complex natural products and active pharmaceutical ingredients.[1][6]

Core Principles and Mechanism

The synthetic utility of the Weinreb amide stems from its unique reactivity profile. Unlike more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with an organometallic reagent (e.g., Grignard or organolithium reagents) does not proceed to the tertiary alcohol.[2][3][7]

The key to this selectivity is the formation of a stable five-membered cyclic tetrahedral intermediate.[3][4][8][9] The N-methoxy group's oxygen atom chelates the metal ion (Li+ or



MgX+), stabilizing the intermediate.[2][5][10] This chelate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup.[1][2] Once the ketone is formed during workup, the excess organometallic reagent is quenched, preventing the second nucleophilic addition.

Reduction of Weinreb amides with hydride reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) similarly forms a stable chelated intermediate, which upon workup yields the corresponding aldehyde.[1][5][8][11]

Reaction Mechanism Pathway

The following diagram illustrates the generally accepted mechanism for the Weinreb ketone synthesis.

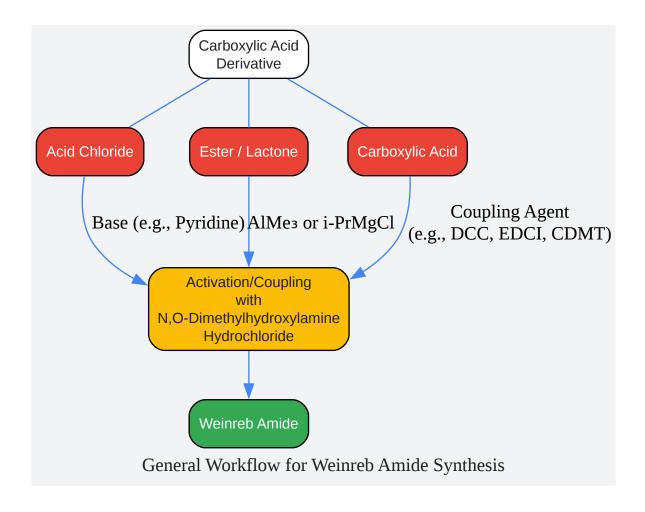
Caption: Chelation stabilizes the tetrahedral intermediate, preventing over-addition.

Synthesis of Weinreb Amides

Weinreb amides can be prepared from a variety of common starting materials. The choice of method often depends on the scale of the reaction and the functional groups present in the substrate. The most common precursor is N,O-dimethylhydroxylamine hydrochloride, which is a commercially available salt.[1][12]

General Synthetic Workflow





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Caption: Multiple pathways to synthesize Weinreb amides from common precursors.

Summary of Synthetic Preparations

The following table summarizes common methods for the preparation of Weinreb amides.



Starting Material	Reagents	Typical Solvent	Temperatur e (°C)	Typical Yield (%)	Reference
Acid Chloride	N,O- dimethylhydr oxylamine HCl, Base (e.g., Pyridine, TEA)	CH₂Cl₂, THF	0 to RT	80-96	[4][13]
Carboxylic Acid	N,O- dimethylhydr oxylamine HCl, Coupling Agent (EDCl, DCC, HATU, CDMT)	CH2Cl2, THF, DMF	0 to RT	75-95	[1][7]
Ester / Lactone	N,O- dimethylhydr oxylamine HCl, AlMe3 or AlMe2Cl	Toluene, THF	0 to RT	70-90	[1][8]
Carboxylic Acid	Oxalyl Chloride, DMF (cat.), then N,O- dimethylhydr oxylamine HCl, Base	CH2Cl2	RT	85-95	[4]

Reactions of Weinreb Amides

The primary application of Weinreb amides is the synthesis of carbonyl compounds.

Synthesis of Ketones



The reaction with organometallic reagents is the most prominent application of Weinreb amides. A wide variety of nucleophiles are tolerated.[1]

Organometalli c Reagent	Typical Solvent	Temperature (°C)	Typical Yield (%)	Reference
Grignard Reagent (R'MgX)	THF, Et ₂ O	-78 to 0	75-90	[6][7][14]
Organolithium Reagent (R'Li)	THF, Et ₂ O	-78 to 0	80-95	[7][8]
Organocuprate (R'2CuLi)	THF	-78 to 0	70-85	[1]
Functionalized Grignard Reagents	THF	-20 to RT	60-95	[6]

Synthesis of Aldehydes

Reduction of Weinreb amides provides a reliable route to aldehydes, which can be unstable or prone to over-reduction from other functional groups.

Hydride Reagent	Typical Solvent	Temperature (°C)	Typical Yield (%)	Reference
LiAlH4 (LAH)	THF, Et₂O	-78 to 0	70-90	[1][8][15]
Diisobutylalumin um Hydride (DIBAL-H)	THF, Toluene, CH ₂ Cl ₂	-78	75-95	[5][11][16]
Mg(BH ₄) ₂ Reagents	THF	RT	65-85	[17]

Experimental Protocols



Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid

This protocol is adapted from procedures using a peptide coupling agent.[7]

- Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M) at room temperature, add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.2 equiv).
- Base Addition: Add N-methylmorpholine (NMM) (3.0 equiv) to the mixture and stir for 1-2 hours at room temperature until the acid is fully activated (monitoring by TLC is recommended).
- Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in THF with NMM (1.2 equiv) and cool to 0 °C.
- Addition: Add the solution of the activated acid dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until completion.
- Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to afford the desired Weinreb amide.

Protocol 2: Synthesis of a Ketone from a Weinreb Amide

This protocol is a general procedure for the reaction with an organolithium reagent.[7]

- Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (Argon or Nitrogen).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.



- Addition: Add the organolithium reagent (e.g., n-butyllithium, 1.1 equiv) dropwise to the stirred solution.
- Reaction: Stir the resulting solution at -78 °C for 1-3 hours. Monitor the reaction progress by TLC.
- Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
- Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate or diethyl ether (3x).
- Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (SiO₂) to yield the ketone.

Protocol 3: Synthesis of an Aldehyde from a Weinreb Amide

This protocol describes a typical reduction using DIBAL-H.[16]

- Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous toluene or CH₂Cl₂ (0.1 M) under an inert atmosphere.
- Cooling: Cool the solution to –78 °C.
- Addition: Add DIBAL-H (1.0 M in hexanes, 1.2-1.5 equiv) dropwise over 15-30 minutes, maintaining the internal temperature below -70 °C.
- Reaction: Stir the mixture at -78 °C for 1 hour.
- Workup: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
- Extraction: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).



Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully
concentrate under reduced pressure (aldehydes can be volatile) to afford the crude
aldehyde, which can be purified by chromatography if necessary.

Spectroscopic Data

The characterization of Weinreb amides typically involves standard spectroscopic methods.

Technique	Key Feature	Approximate Value <i>l</i> Observation
¹ H NMR	N-CH₃ and O-CH₃ singlets	δ 3.1-3.4 ppm (N-CH ₃), δ 3.6-3.8 ppm (O-CH ₃)
¹³ C NMR	Carbonyl carbon	δ 165-175 ppm
IR Spectroscopy	C=O stretch	1630-1680 cm ⁻¹

Note: Exact chemical shifts and stretching frequencies are dependent on the specific molecular structure.[13][18]

Applications in Drug Development and Total Synthesis

The reliability and mildness of the Weinreb amide functionality have made it a staple in complex molecule synthesis. Its ability to tolerate a vast array of other functional groups is particularly valuable in late-stage synthetic strategies.[1]

- Natural Product Synthesis: The Weinreb ketone synthesis has been instrumental in the total synthesis of numerous complex natural products, including macrosphelides A and B, amphidinolide J, and spirofungins A and B.[1]
- Pharmaceuticals: In drug discovery and development, the Weinreb amide provides a robust method for constructing key ketone intermediates found in many APIs. Its chemoselectivity allows for predictable C-C bond formation without affecting sensitive functional groups elsewhere in the molecule.[6][19]



Chiral Synthesis: Chiral auxiliaries have been combined with the Weinreb amide functionality
to allow for diastereoselective alkylations, leading to enantioenriched ketones and aldehydes
after cleavage.[1]

Conclusion

The Weinreb amide is a cornerstone of modern synthetic organic chemistry, providing a superior method for the controlled synthesis of ketones and aldehydes. Its predictable reactivity, high functional group tolerance, and the stability of its reaction intermediate address the persistent challenge of over-addition common to other acylating agents. For researchers in drug development and complex molecule synthesis, a thorough understanding of the Weinreb amide's preparation and reactivity is essential for the efficient construction of sophisticated molecular architectures.

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